

Synthesis protocol for "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate"

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Compound of Interest

Compound Name: *tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate*

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Synthesis Protocol for tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

Introduction

This document provides a detailed protocol for the synthesis of **tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate**, a valuable building block in organic synthesis, particularly in the preparation of sterically hindered amino aldehydes and other complex molecules in drug discovery. The synthesis involves a two-step procedure commencing with the protection of the amino group of 2-aminoisobutyric acid with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the resulting N-Boc-2-aminoisobutyric acid to the corresponding aldehyde.

Overall Reaction Scheme

Step 1: Boc Protection of 2-Aminoisobutyric acid
Step 2: Reduction of N-Boc-2-aminoisobutyric acid to **tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate**

Experimental Protocols

Step 1: Synthesis of N-Boc-2-aminoisobutyric acid

This procedure outlines the protection of the amino group of 2-aminoisobutyric acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

- 2-Aminoisobutyric acid
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH)
- Dioxane
- Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask, dissolve 2-aminoisobutyric acid (10.3 g, 100 mmol) in a solution of sodium hydroxide (4.4 g, 110 mmol) in 50 mL of water.
- To the stirred solution, add 100 mL of dioxane.
- Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise over 30 minutes.
- Stir the reaction mixture at room temperature for 12-16 hours.

- After the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.
- Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.
- Acidify the aqueous layer to pH 2-3 with a 1 M HCl solution.
- Extract the product with ethyl acetate (3 x 75 mL).
- Combine the organic extracts and wash with brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-aminoisobutyric acid as a white solid.

Step 2: Synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

This protocol describes the reduction of the N-Boc protected amino acid to the target aldehyde using bis(N-methylpiperaziny)aluminum hydride.^[1]

Materials:

- N-Boc-2-aminoisobutyric acid
- Bis(N-methylpiperaziny)aluminum hydride
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated sodium chloride (NaCl) solution
- 2 M Sodium hydroxide (NaOH) solution
- 2 M Hydrochloric acid (HCl) solution
- Anhydrous sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Inert atmosphere setup (Argon or Nitrogen)

Procedure:

- In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve N-Boc-2-aminoisobutyric acid (10.15 g, 50 mmol) in 100 mL of anhydrous THF.[\[1\]](#)
- Cool the solution to 0 °C in an ice bath.[\[1\]](#)
- Slowly add a solution of bis(N-methylpiperaziny)aluminum hydride (55 mmol) in THF to the stirred solution.[\[1\]](#)
- After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours.[\[1\]](#)
- Cool the reaction mixture to room temperature and then quench by the slow addition of 50 mL of diethyl ether, followed by the careful addition of a saturated NaCl solution to decompose the excess hydride.[\[1\]](#)
- Separate the aqueous phase and extract it with diethyl ether (2 x 50 mL).[\[1\]](#)
- Combine the organic phases and wash sequentially with 2 M NaOH solution (50 mL), 2 M HCl solution (50 mL), and saturated NaCl solution (50 mL).[\[1\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[\[1\]](#)

- Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure **tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate**.

Data Presentation

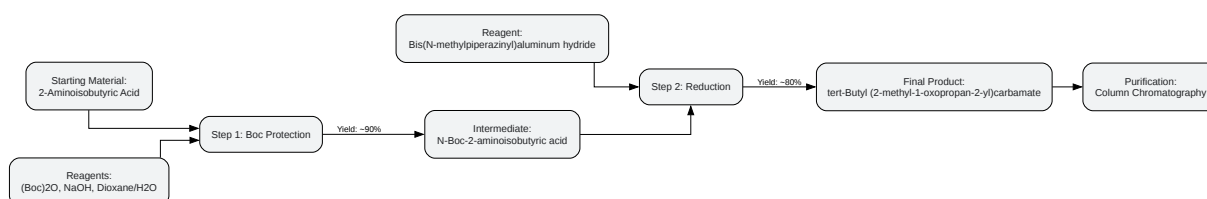
Table 1: Summary of Quantitative Data for the Synthesis of **tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate**

Step	Product Name	Starting Material	Molar Mass (g/mol)	Starting Amount (g)	Moles (mmol)	Product Amount (g)	Yield (%)	Purity (%)
1	N-Boc-2-aminoisobutyric acid	2-Aminoisobutyric acid	203.24	10.3	100	18.3	90	>95
2	tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate	N-Boc-2-aminoisobutyric acid	187.25	10.15	50	7.5	80	>98

Note: Yields and purity are typical and may vary depending on reaction conditions and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.



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Caption: Workflow for the synthesis of **tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate**.

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References

- 1. prepchem.com [prepchem.com]
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